![molecular formula C26H40BrN3O2 B10876764 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide](/img/structure/B10876764.png)
N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide
Description
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide is a complex organic compound characterized by its unique structure, which includes a brominated indole core and a long octadecane chain
Properties
Molecular Formula |
C26H40BrN3O2 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]octadecanamide |
InChI |
InChI=1S/C26H40BrN3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(31)29-30-25-22-20-21(27)18-19-23(22)28-26(25)32/h18-20,28,32H,2-17H2,1H3 |
InChI Key |
XTEDZCUAXDDKGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide typically involves the following steps:
Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid.
Formation of Hydrazide: The brominated indole is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is condensed with octadecanal under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated indole core is crucial for binding to these targets, while the octadecane chain may influence the compound’s solubility and membrane permeability. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- **N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Uniqueness
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide is unique due to its long octadecane chain, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature can influence its solubility, membrane permeability, and overall bioavailability, making it a valuable compound for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.